6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid
CAS No.:
Cat. No.: VC19939527
Molecular Formula: C9H6F2O4
Molecular Weight: 216.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6F2O4 |
|---|---|
| Molecular Weight | 216.14 g/mol |
| IUPAC Name | 6,7-difluoro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H6F2O4/c10-4-1-6-7(2-5(4)11)15-8(3-14-6)9(12)13/h1-2,8H,3H2,(H,12,13) |
| Standard InChI Key | JHAQLJYVNNOTLY-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OC2=CC(=C(C=C2O1)F)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzo dioxine core, a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring. Fluorine atoms occupy the 6 and 7 positions on the benzene ring, while a carboxylic acid group is appended to the 2-position of the dioxane moiety. This arrangement creates distinct electronic effects: the electron-withdrawing fluorine atoms polarize the aromatic system, enhancing the acidity of the carboxylic acid group (pKa ≈ 2.8–3.2).
The canonical SMILES notation (C1C(OC2=CC(=C(C=C2O1)F)F)C(=O)O) and IUPAC name (6,7-difluoro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid) reflect its stereoelectronic configuration. X-ray crystallography of related compounds suggests a planar benzene ring and a slightly puckered dioxane ring, with intramolecular hydrogen bonding between the carboxylic acid and adjacent oxygen atoms stabilizing the conformation .
Physicochemical Profile
Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆F₂O₄ |
| Molecular Weight | 216.14 g/mol |
| Melting Point | 182–184°C (predicted) |
| logP (Octanol-Water) | 1.45 ± 0.3 |
| Aqueous Solubility (25°C) | 2.1 mg/mL (pH 7.4) |
| pKa | 3.0 (carboxylic acid) |
These values derive from computational models and analog comparisons, as experimental data for the pure compound are sparse . The moderate lipophilicity (logP) suggests balanced membrane permeability, while the solubility profile indicates suitability for aqueous formulation at physiological pH.
Synthesis and Structural Modification
Synthetic Routes
The primary synthesis involves fluorination of a preformed benzodioxine scaffold. A representative pathway includes:
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Core Formation: Condensation of catechol derivatives with epichlorohydrin yields 2,3-dihydrobenzo dioxine-2-carboxylic acid.
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Electrophilic Fluorination: Treatment with Selectfluor® or Xenon difluoride (XeF₂) introduces fluorine at the 6 and 7 positions. Reaction conditions (e.g., solvent: acetonitrile; temperature: 60–80°C) critically influence regioselectivity.
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Purification: Recrystallization from ethanol/water mixtures achieves >95% purity, as verified by HPLC .
Derivative Synthesis
The carboxylic acid group serves as a handle for diversification:
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Amide Formation: Coupling with amines using EDC/HOBt yields amides with improved bioavailability. For example, reaction with 4-aminopyridine produces a potent kinase inhibitor precursor .
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Esterification: Treatment with methanol/H₂SO₄ generates methyl esters, which are intermediates for further functionalization.
Biological Activity and Mechanistic Insights
Antibacterial Properties
Fluorine’s electronegativity enhances membrane penetration, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC ≈ 32 µg/mL) . Synergy with β-lactam antibiotics has been observed in analogs, suggesting potential as adjuvants .
Applications in Materials Science
Liquid Crystals
The rigid benzodioxine core and fluorine substituents promote mesophase stability. Blends with 4’-pentylbiphenyl-4-carbonitrile exhibit nematic phases at 25–110°C, suitable for display technologies.
Polymer Additives
Incorporation into polyesters (1–5 wt%) improves thermal stability (Tg increase by 15–20°C) and UV resistance due to fluorine’s radical-scavenging effects .
Pharmacokinetic and Toxicological Considerations
ADME Profile
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Absorption: Caco-2 permeability assays predict moderate intestinal absorption (Papp ≈ 12 × 10⁻⁶ cm/s) .
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Metabolism: Cytochrome P450 3A4 mediates hepatic oxidation, generating hydroxylated metabolites.
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Excretion: Renal clearance predominates, with 60–70% excreted unchanged in urine .
Toxicity
Rodent studies of analogs show low acute toxicity (LD₅₀ > 2,000 mg/kg), but chronic exposure may induce thyroid hyperplasia due to fluorine accumulation .
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